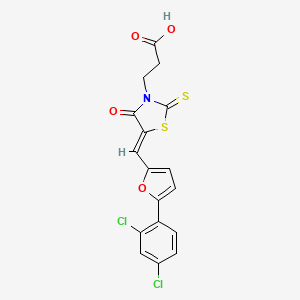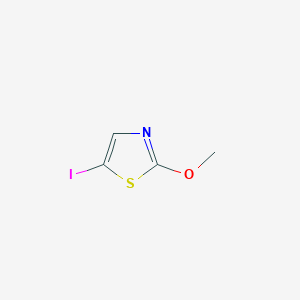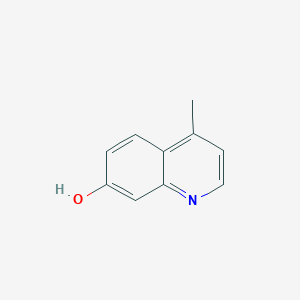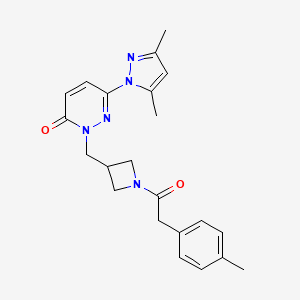
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-(p-tolyl)acetyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-(p-tolyl)acetyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C22H25N5O2 and its molecular weight is 391.475. The purity is usually 95%.
BenchChem offers high-quality 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-(p-tolyl)acetyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-(p-tolyl)acetyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Researchers have developed simple and accessible pathways for the synthesis of a series of novel derivatives of this compound. These derivatives have shown promising biological activities. For instance, preliminary screenings have identified certain derivatives as having pronounced plant growth stimulant activity, which indicates their potential use in agriculture and plant sciences (A. Yengoyan et al., 2018). Additionally, derivatives have been synthesized with variations incorporating pyrazole, thiadiazole, and azetidinone moieties, showing good antibacterial activity against selected bacterial species, suggesting their applicability in antimicrobial research (Rafah F. Al-Smaisim, 2012).
Chemical and Pharmacological Activities
The compound's derivatives have been explored for their chemical and pharmacological activities. Novel pyrazolo[3,4-d]-pyrimidines and triazolo[5,1-f]pyrimidines were synthesized, which are expected to possess considerable chemical and pharmacological activities, indicating their potential for the development of new therapeutic agents (Eljazi I. Al-Afaleq & S. Abubshait, 2001).
Structural Studies
Structural studies of derivatives have revealed interesting intramolecular hydrogen bonding, which impacts the coplanarity of certain rings within the molecules. Such studies are crucial for understanding the relationship between structure and activity, potentially guiding the design of new compounds with enhanced biological activities (M. Saldías et al., 2020).
Analgesic and Anti-Inflammatory Activities
Several studies have synthesized amide derivatives of related compounds and evaluated their analgesic and anti-inflammatory properties. Some derivatives demonstrated activity equipotent to aspirin and indomethacin, which are standard drugs in this category. This suggests the potential of these compounds in developing new pain relief and anti-inflammatory medications (M. Şüküroğlu et al., 2005).
Antioxidant Properties
The antioxidant properties of certain derivatives have also been explored, revealing that some compounds exhibit promising antioxidant activities. These findings suggest potential applications in the development of antioxidant therapies, which could be beneficial in treating diseases associated with oxidative stress (M. Gouda, 2012).
Propiedades
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-[[1-[2-(4-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-15-4-6-18(7-5-15)11-22(29)25-12-19(13-25)14-26-21(28)9-8-20(24-26)27-17(3)10-16(2)23-27/h4-10,19H,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHFGHJUAONQCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CC(C2)CN3C(=O)C=CC(=N3)N4C(=CC(=N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-(p-tolyl)acetyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

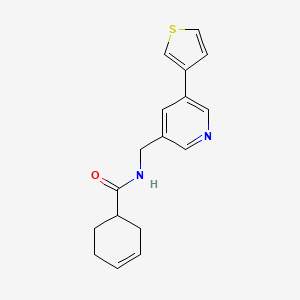
![9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2635949.png)
![{4-[4-(dimethylamino)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-ethoxyphenyl)methanone](/img/structure/B2635950.png)


![diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate](/img/structure/B2635953.png)
![Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B2635954.png)
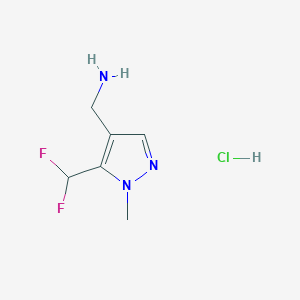
![N-Ethyl-4-methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2635957.png)

